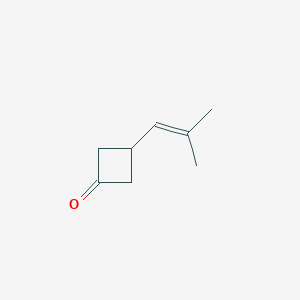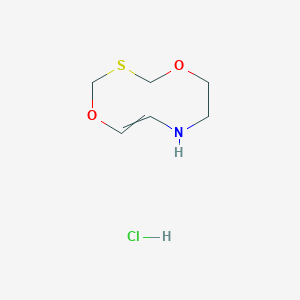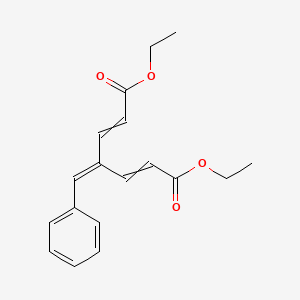![molecular formula C18H15NO3 B14370379 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate CAS No. 90336-46-2](/img/structure/B14370379.png)
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate is an organic compound that features a phenyl ring substituted with a but-2-en-1-yloxy group and a cyanobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-[(but-2-en-1-yl)oxy]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The but-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for nitrile reduction.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) for aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate depends on its specific applicationFor example, the nitrile group can form hydrogen bonds with enzymes or receptors, while the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the but-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
4-[(But-2-en-1-yl)oxy]phenyl benzoate:
Uniqueness
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate is unique due to the presence of both the but-2-en-1-yloxy group and the nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
90336-46-2 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(4-but-2-enoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C18H15NO3/c1-2-3-12-21-16-8-10-17(11-9-16)22-18(20)15-6-4-14(13-19)5-7-15/h2-11H,12H2,1H3 |
InChI Key |
XCGWSWLOXQFNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
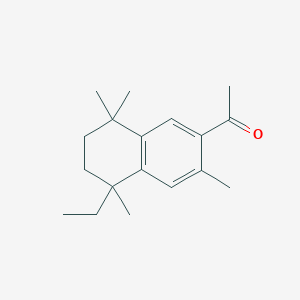
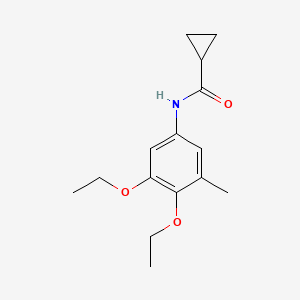
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)

![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
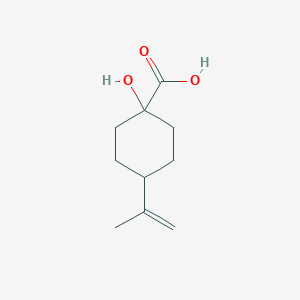
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
